(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
Description
The compound "(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone" features a pyrrolidine ring substituted at the 3-position with a 4-phenyl-1H-1,2,3-triazole moiety and at the 1-position with a 2-methoxyphenyl group via a methanone linker. The 2-methoxy group on the phenyl ring may influence electronic properties and solubility. While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., triazoloamide derivatives in and ) suggest efficient synthetic routes involving Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution .
Properties
IUPAC Name |
(2-methoxyphenyl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-19-10-6-5-9-17(19)20(25)23-12-11-16(13-23)24-14-18(21-22-24)15-7-3-2-4-8-15/h2-10,14,16H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNNQTQIGSYQKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction, which forms the 1,2,3-triazole ring. The general synthetic route may include:
Formation of the 1,2,3-triazole ring: This is achieved by reacting an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the pyrrolidine ring: This step involves the reaction of the triazole derivative with a pyrrolidine derivative under suitable conditions.
Introduction of the methoxyphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, to attach the methoxyphenyl group to the triazole-pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The phenyl and methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of brominated or nitrated derivatives of the phenyl and methoxyphenyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The triazole ring is known for its stability and ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Compounds containing triazole rings have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Heterocyclic Amine Substituents
Pyrrolidine vs. Morpholine/Piperidine Derivatives
- Pyrrolidine Derivatives: The target compound’s pyrrolidine ring (five-membered) contrasts with morpholine (six-membered, oxygen-containing) and piperidine (six-membered) analogs. For example, 1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one (2aca, ) replaces pyrrolidine with morpholine, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity .
- Piperidine Analogs: describes (2-methoxyphenyl)(piperidin-1-yl)methanone, where the larger piperidine ring may alter steric bulk and binding pocket compatibility compared to pyrrolidine .
Key Data:
| Compound | Heterocycle | Yield | LC-MS ([M+1]⁺) | Reference |
|---|---|---|---|---|
| Target Compound | Pyrrolidine | N/A | N/A | - |
| 2aca (Morpholine derivative) | Morpholine | 94% | 287 | |
| (2-Methoxyphenyl)(piperidin-1-yl)methanone | Piperidine | 82% | N/A |
Substituent Effects on the Triazole Ring
Electron-Donating vs. Electron-Withdrawing Groups
- 4-Phenyltriazole : The target compound’s 4-phenyl group provides a hydrophobic aromatic surface for interactions. Similar compounds, such as 2cab (4-methoxyphenyl, ), show that electron-donating substituents enhance solubility (89% yield, m/z 287) .
Key Data:
| Compound | Triazole Substituent | Yield | LC-MS ([M+1]⁺) | Reference |
|---|---|---|---|---|
| Target Compound | 4-Phenyl | N/A | N/A | - |
| 2cab | 4-Methoxyphenyl | 89% | 287 | |
| 2cac | 4-Benzenenitrile | 94% | 282 |
Linker Modifications: Methanone vs. Ethanone
- Ethanone Linkers: Compounds like 2cah () use a two-carbon spacer (CH₂CO), which may increase conformational flexibility but reduce rigidity compared to methanone .
Key Data:
| Compound | Linker Type | Yield | LC-MS ([M+1]⁺) | Reference |
|---|---|---|---|---|
| Target Compound | Methanone | N/A | N/A | - |
| 2cah | Ethanone | 89% | 287 |
Triazole vs. Tetrazole Derivatives
describes pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone, where the triazole is replaced by a tetrazole. Tetrazoles act as bioisosteres for carboxylic acids, offering enhanced polarity and hydrogen-bonding capacity, which could improve pharmacokinetic properties .
Biological Activity
The compound (2-methoxyphenyl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone , also known by its CAS number 2034424-11-6 , is a complex organic molecule that combines various pharmacophores including methoxyphenyl, triazole, and pyrrolidine groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure comprises:
- Methoxyphenyl group : Contributes to lipophilicity and potential receptor binding.
- Triazole ring : Known for its bioactive properties, often involved in enzyme inhibition.
- Pyrrolidine moiety : May enhance interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The triazole moiety is known to interact with various enzymes, potentially acting as an inhibitor.
- Receptor Modulation : The methoxyphenyl group may enhance binding to specific receptors, influencing signaling pathways.
- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells, suggesting a potential role in cancer therapeutics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
- A related triazole compound demonstrated significant inhibition of FLT3 kinase activity with an IC50 value of 0.072 μM in MV4-11 cells, leading to cell cycle arrest at the G0/G1 phase .
- Structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Triazole compounds have shown promise as antimicrobial agents. For example:
- Compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Data Table: Biological Activity Overview
| Activity Type | Compound Example | IC50 Value | Reference |
|---|---|---|---|
| Anticancer | (related triazole derivative) | 0.072 μM | |
| Antimicrobial | (triazole-based compound) | Varies | |
| Enzyme Inhibition | (triazole analog) | 3.19 μM |
Case Studies
- Case Study on FLT3 Inhibition :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
